L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl-
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Overview
Description
L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl-: is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Use of specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, which can further react to form melanin-like compounds.
Scientific Research Applications
L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, the arginine residue may interact with nitric oxide synthase, affecting nitric oxide production and signaling.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine, glycyl-L-leucyl-: Another peptide with similar amino acid composition but different sequence.
L-Tyrosine, glycyl-L-glutamyl-: Contains glutamic acid instead of proline, altering its properties.
Uniqueness
L-Tyrosine, glycyl-L-prolylglycyl-L-arginyl-L-alanyl-L-phenylalanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
161012-17-5 |
---|---|
Molecular Formula |
C36H50N10O9 |
Molecular Weight |
766.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H50N10O9/c1-21(31(50)44-26(17-22-7-3-2-4-8-22)33(52)45-27(35(54)55)18-23-11-13-24(47)14-12-23)42-32(51)25(9-5-15-40-36(38)39)43-29(48)20-41-34(53)28-10-6-16-46(28)30(49)19-37/h2-4,7-8,11-14,21,25-28,47H,5-6,9-10,15-20,37H2,1H3,(H,41,53)(H,42,51)(H,43,48)(H,44,50)(H,45,52)(H,54,55)(H4,38,39,40)/t21-,25-,26-,27-,28-/m0/s1 |
InChI Key |
OLKDBZGHSBIVGB-OZDPOCAXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
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